Cas no 22147-38-2 ((9E)-octadec-9-en-1-yl acetate)
(9E)-octadec-9-en-1-yl acetate Chemical and Physical Properties
Names and Identifiers
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- (9E)-octadec-9-en-1-yl acetate
- 9-octadecen-1-ol, acetate, (9E)-
- 9-Octadecen-1-yl acetate
- Acetic acid, 9-octadecenyl ester
- E-9-Octadecen-1-ol acetate
- 9-Octadecen-1-ol, 1-acetate, (9E)-
- 9(E)-Elaidyl acetate
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- Inchi: 1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h10-11H,3-9,12-19H2,1-2H3/b11-10+
- InChI Key: GYGAZRPDUOHMAF-ZHACJKMWSA-N
- SMILES: C(OC(=O)C)CCCCCCC/C=C/CCCCCCCC
Computed Properties
- Exact Mass: 310.28734
Experimental Properties
- Density: 0.872
- Boiling Point: 395°C at 760 mmHg
- Flash Point: 97.4°C
- Refractive Index: 1.455
- PSA: 26.3
(9E)-octadec-9-en-1-yl acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Larodan | 43-1810-9-100mg |
9(E)-Elaidyl acetate |
22147-38-2 | >99% | 100mg |
€58.00 | 2025-03-07 |
(9E)-octadec-9-en-1-yl acetate Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on (9E)-octadec-9-en-1-yl acetate
Chemical Profile of (9E)-Octadec-9-en-1-yl Acetate (CAS No. 22147-38-2)
(9E)-Octadec-9-en-1-yl acetate, identified by the Chemical Abstracts Service Number (CAS No.) 22147-38-2, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, characterized by its octadecene backbone and acetic ester functional group, has garnered attention due to its unique structural properties and potential applications in various scientific domains. The (E)-configuration at the double bond introduces a specific geometric arrangement that influences its reactivity and interaction with biological systems, making it a subject of extensive interest in synthetic chemistry and drug development.
The molecular structure of (9E)-octadec-9-en-1-yl acetate consists of an 18-carbon chain with a double bond located between the 9th and 10th carbon atoms, followed by an acetyl group attached to the terminal carbon. This configuration imparts distinct physicochemical properties, including solubility characteristics and volatility, which are critical for its application in formulation development. The presence of the ester group also makes it a versatile intermediate in organic synthesis, enabling further functionalization for tailored applications.
Recent advancements in the field of lipid-based drug delivery systems have highlighted the potential of compounds like (9E)-octadec-9-en-1-yl acetate as carriers or modulators. Studies have demonstrated that alkyl esters with unsaturated backbones can enhance membrane permeability and facilitate the transport of bioactive molecules across biological barriers. The (E)-isomer, in particular, has shown promise in improving the bioavailability of poorly water-soluble drugs by forming micellar structures or liposomes. These findings align with the growing trend toward nanotechnology-based therapeutics, where precise molecular design plays a pivotal role in optimizing drug delivery efficiency.
In addition to its role in drug delivery, (9E)-octadec-9-en-1-yl acetate has been explored as a precursor in the synthesis of more complex biomimetic molecules. Researchers have leveraged its structural framework to develop analogs that mimic natural lipids involved in cellular signaling pathways. For instance, modifications to the acetyl group or introduction of additional functional moieties have yielded derivatives with enhanced binding affinity to specific receptors or enzymes. Such modifications are crucial for designing selective modulators that can target pathological processes without affecting normal physiological functions.
The chemical reactivity of (9E)-octadec-9-en-1-yl acetate also makes it a valuable tool in mechanistic studies. The double bond region is particularly susceptible to various chemical transformations, including hydrogenation, oxidation, and polymerization reactions. By studying these reactions, chemists can gain insights into reaction pathways and develop catalytic systems that improve efficiency and selectivity. These insights are not only relevant for academic research but also have practical implications for industrial-scale synthesis processes.
Furthermore, the compound's stability under different environmental conditions has been a focus of recent investigations. Studies have examined its behavior under extreme temperatures or acidic/basic conditions to assess its suitability for various applications. For example, understanding how (9E)-octadec-9-en-1-yl acetate degrades or reacts with other substances can help in designing stable formulations for long-term storage or transportation. Such stability assessments are essential for ensuring consistent performance across different scenarios.
The synthesis of (9E)-octadec-9-en-1-yl acetate itself has seen significant refinements over the years. Traditional methods often relied on complex multi-step sequences involving harsh reagents or low yields. However, modern synthetic strategies have introduced more efficient pathways, such as cross-coupling reactions or enzymatic catalysis, which improve both yield and purity. These advancements not only make the compound more accessible but also open doors for further derivatization and application development.
In the realm of materials science, (9E)-octadec-9-en-1-yl acetate has been investigated for its potential use in creating functional polymers or coatings. Its hydrophobic nature combined with the unsaturated backbone allows it to integrate well into hydrophobic matrices while maintaining flexibility due to the double bond. This property is particularly useful in developing materials that require both durability and adaptability under varying conditions.
Environmental science has also taken note of compounds like (9E)-octadec-9-en-1-yl acetate, particularly concerning their biodegradability and ecological impact. Research has assessed how they interact with natural microbial communities and whether they undergo degradation into non-toxic byproducts. Such studies are crucial for evaluating their environmental footprint and ensuring sustainable use in industrial applications.
Finally, the economic feasibility of producing and utilizing (9E)-octadec-9-en-1-yl acetate remains an important consideration for widespread adoption. Factors such as raw material costs, production scalability, and regulatory compliance all play roles in determining its commercial viability. As technology advances and new synthetic routes emerge, these economic barriers may be reduced, paving the way for broader applications across multiple industries.
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